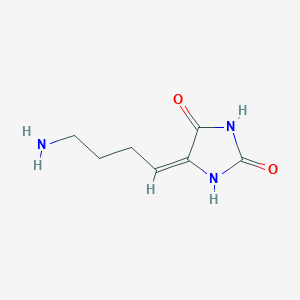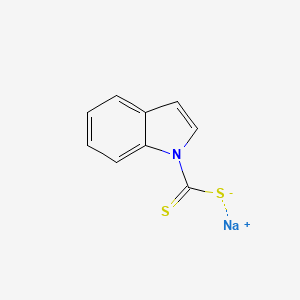
1H-Indole-1-carbodithioic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-carbodithioic acid, sodium salt is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The sodium salt form enhances its solubility in water, making it more versatile for different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carbodithioic acid, sodium salt can be synthesized through several methods. One common approach involves the reaction of indole with carbon disulfide in the presence of a base, followed by neutralization with sodium hydroxide. The reaction typically proceeds under mild conditions, often at room temperature, and yields the sodium salt as a stable product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where indole and carbon disulfide are reacted in the presence of a suitable base. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-1-carbodithioic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The indole ring allows for electrophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-carbodithioic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1H-Indole-1-carbodithioic acid, sodium salt exerts its effects is often related to its ability to interact with biological molecules. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carbodithioic acid moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-carbodithioic acid, sodium salt can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid: This compound has a carboxylic acid group at the 2-position, which alters its reactivity and solubility.
1H-Indole-3-acetic acid: Known for its role as a plant hormone (auxin), this compound has different biological activities compared to this compound.
1H-Indole-5-carboxylic acid:
The uniqueness of this compound lies in its carbodithioic acid moiety, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets.
Eigenschaften
Molekularformel |
C9H6NNaS2 |
|---|---|
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
sodium;indole-1-carbodithioate |
InChI |
InChI=1S/C9H7NS2.Na/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
AXYSGSJSNPGGRL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
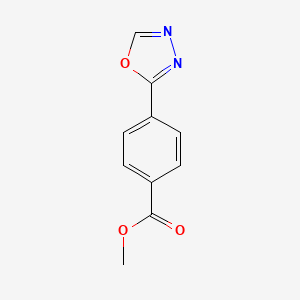
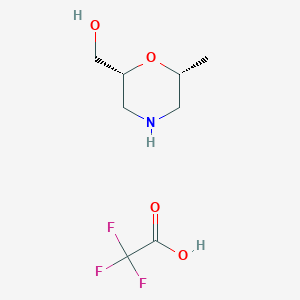

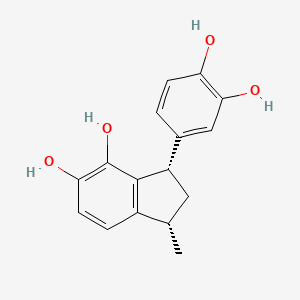

![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
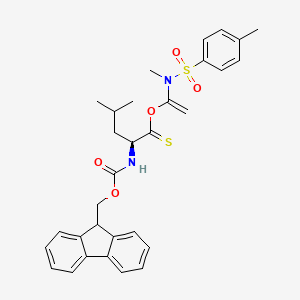

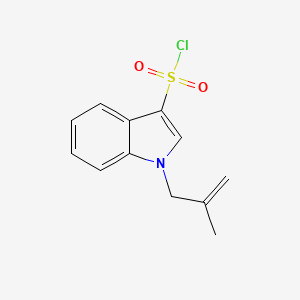
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
